Phenylphosphinic acid
Overview
Description
Mechanism of Action
Target of Action
Phenylphosphinic acid is a phosphinic acid derivative that has been studied for its potential anti-neoplastic effects . The primary targets of this compound are human cell cultures, specifically keratinocytes (HaCaT) and osteosarcoma SAOS-2 cells .
Mode of Action
This compound interacts with its targets by modulating gene expression . For instance, it has been observed to cause downregulation of the Bid gene in SAOS-2 cells . This modulation of gene expression can lead to changes in cell behavior, potentially contributing to the compound’s anti-neoplastic effects.
Biochemical Pathways
It is known that phosphinic acids and their derivatives can act as bioisosteric groups, mimicking the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . This suggests that this compound may interfere with various biochemical pathways, leading to its observed effects on cell behavior.
Pharmacokinetics
The compound’s solubility in water and dmso suggests that it may have good bioavailability.
Result of Action
This compound has shown promising anti-neoplastic activity in vitro. In studies on SAOS-2 cells, treatment with the compound resulted in a decrease in cell viability to 55%, as well as features of apoptosis . These results suggest that this compound may have potential as a therapeutic agent for osteosarcoma.
Biochemical Analysis
Biochemical Properties
Phenylphosphinic acid plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of other compounds. It interacts with various enzymes and proteins, influencing their activity. For instance, this compound can act as an antioxidant and an intermediate for metallic-salt formation . It also serves as an accelerator for organic peroxide catalysts, which are crucial in polymerization reactions .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of enzymes involved in oxidative stress responses, thereby affecting cellular redox balance . Additionally, it may alter gene expression patterns related to stress responses and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by interacting with their active sites or allosteric sites . These interactions can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes such as metabolism and signal transduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as antioxidant activity and enzyme modulation . At high doses, this compound can be toxic, leading to adverse effects such as oxidative stress, cellular damage, and disruption of metabolic processes . Threshold effects and toxicological profiles are essential considerations in evaluating the safety and efficacy of this compound in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of enzymes involved in oxidative stress responses and redox balance . Additionally, this compound may affect the synthesis and degradation of other metabolites, thereby modulating overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . The transport and distribution of this compound are crucial for its biological activity and function, as they determine its availability to interact with target biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is essential for its role in cellular processes, as it determines its proximity to target enzymes and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylphosphinic acid can be synthesized through several methods. One common approach involves the hydrolysis of phenylphosphonous dichloride (C6H5PCl2) in the presence of water. The reaction proceeds as follows: [ \text{C6H5PCl2} + 2\text{H2O} \rightarrow \text{C6H5P(O)(OH)H} + 2\text{HCl} ]
Another method involves the oxidation of phenylphosphine (C6H5PH2) using hydrogen peroxide (H2O2) or other oxidizing agents: [ \text{C6H5PH2} + \text{H2O2} \rightarrow \text{C6H5P(O)(OH)H} + \text{H2O} ]
Industrial Production Methods: Industrial production of this compound typically involves the large-scale hydrolysis of phenylphosphonous dichloride. This method is favored due to its efficiency and the availability of raw materials.
Chemical Reactions Analysis
Types of Reactions: Phenylphosphinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to phenylphosphonic acid (C6H5P(O)(OH)2) using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: It can be reduced to phenylphosphine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.
Major Products Formed:
Oxidation: Phenylphosphonic acid (C6H5P(O)(OH)2).
Reduction: Phenylphosphine (C6H5PH2).
Substitution: Various substituted phenylphosphinic acids depending on the reagents used.
Scientific Research Applications
Phenylphosphinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are being explored for their potential use in drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Comparison with Similar Compounds
- Phenylphosphonic acid (C6H5P(O)(OH)2)
- Phenylphosphine (C6H5PH2)
- Phenylphosphonous dichloride (C6H5PCl2)
Properties
IUPAC Name |
hydroxy-oxo-phenylphosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5O2P/c7-9(8)6-4-2-1-3-5-6/h1-5H/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQVWTDLQQGKSV-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923631, DTXSID80859679 | |
Record name | [Oxo(phenyl)-lambda~5~-phosphanylidene]oxidanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70923631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERAPP_16137 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
Record name | Phosphinic acid, P-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
121-70-0, 1779-48-2 | |
Record name | Phosphinic acid, phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylphosphinic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2670 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphinic acid, P-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [Oxo(phenyl)-lambda~5~-phosphanylidene]oxidanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70923631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenylphosphinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.653 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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